12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol
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Overview
Description
12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol: is a complex organic compound characterized by its unique structure, which includes an ethynyl group, a diazenyl linkage, and a phenoxy group attached to a dodecan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol typically involves multiple steps, starting with the preparation of the ethynyl-substituted aromatic compound. This is followed by the formation of the diazenyl linkage through a diazotization reaction. The final step involves the coupling of the diazenyl compound with dodecan-1-ol under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: Reduction of the diazenyl linkage can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Amine derivatives from the reduction of the diazenyl linkage.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific properties.
Biology: In biological research, it can be used as a probe to study the interactions of diazenyl compounds with biological molecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
Mechanism of Action
The mechanism of action of 12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with target molecules, while the diazenyl linkage can undergo redox reactions, influencing the activity of the target. The phenoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
- 4-[(E)-(4-Ethynylphenyl)diazenyl]phenol
- 12-{4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}dodecan-1-ol
- 4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenol
Uniqueness: The presence of the ethynyl group and the specific positioning of the diazenyl linkage in 12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol confer unique chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with molecular targets .
Properties
CAS No. |
918150-50-2 |
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Molecular Formula |
C27H36N2O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
12-[4-[(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]dodecan-1-ol |
InChI |
InChI=1S/C27H36N2O2/c1-3-24-14-19-27(23(2)22-24)29-28-25-15-17-26(18-16-25)31-21-13-11-9-7-5-4-6-8-10-12-20-30/h1,14-19,22,30H,4-13,20-21H2,2H3 |
InChI Key |
VDEMGNDSXNSMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)N=NC2=CC=C(C=C2)OCCCCCCCCCCCCO |
Origin of Product |
United States |
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